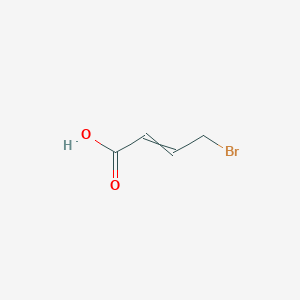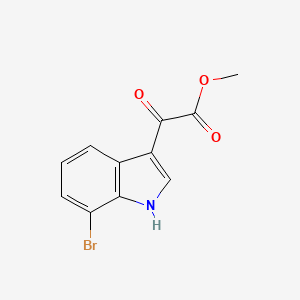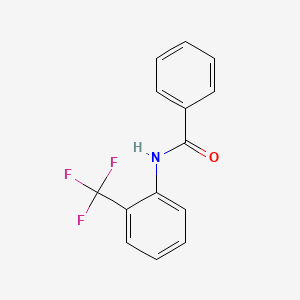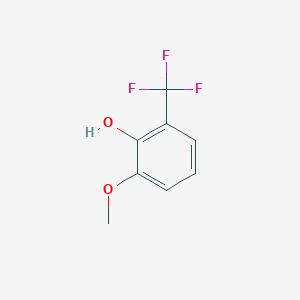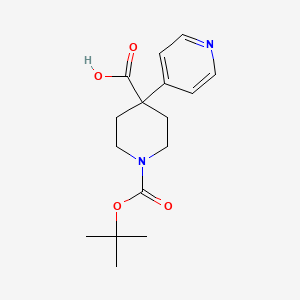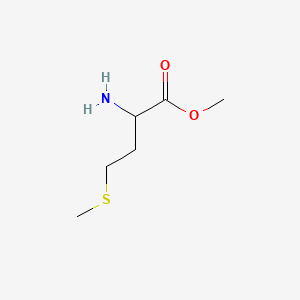
Methyl DL-methionate
Übersicht
Beschreibung
Methyl DL-methionate, also known as α-Methyl-DL-Methionine, is a methionine antagonist . It is an analog of the amino acid methionine, where a methyl group is added to the alpha carbon . This slight modification in structure leads to its use in biochemical research where it acts as a tool to study methionine metabolism and the role of methionine in various biological processes .
Synthesis Analysis
DL-Methionine is mainly produced by chemical synthesis from methyl mercaptan, acrolein, and hydrogen cyanide . The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a GMO of Escherichia coli .Molecular Structure Analysis
The molecular formula of Methyl DL-methionate is C6H13NO2S . The molecular weight is 163.24 . The IUPAC Standard InChI is InChI=1S/C5H11NO2S/c1-9-3-2-4 (6)5 (7)8 .Chemical Reactions Analysis
Methyl DL-methionate is used in studies involving methionine sulfoximine and its connection to seizures . It is also used in fermentation studies .Physical And Chemical Properties Analysis
Methyl DL-methionate is a white, crystalline powder . It is sparingly soluble in water and very slightly soluble in ethanol . It dissolves in dilute acids and in dilute solutions of the alkali hydroxides .Safety And Hazards
Zukünftige Richtungen
Evonik will build a methyl mercaptan plant at its site in Mobile, Alabama in the U.S. Methyl mercaptan is an intermediate in the production of MetAMINO® (DL-methionine) and is currently sourced from third parties . This backward integration step strengthens Evonik’s site in Mobile as a global, best-in-class methionine hub for reliable and cost-optimized supply to North and South American markets .
Eigenschaften
CAS-Nummer |
21691-49-6 |
|---|---|
Produktname |
Methyl DL-methionate |
Molekularformel |
C6H13NO2S |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
methyl 2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
UIHPNZDZCOEZEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

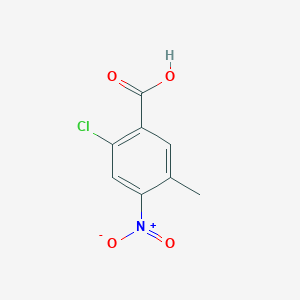
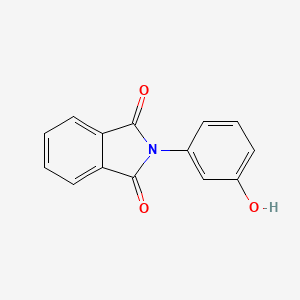

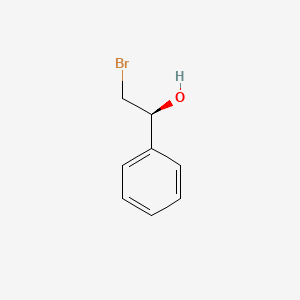
![6-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B8815105.png)
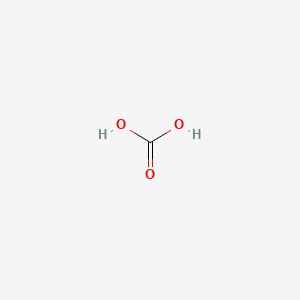
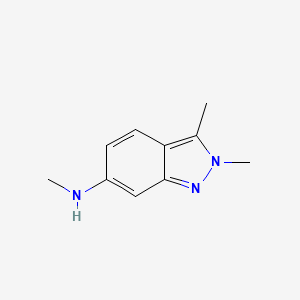
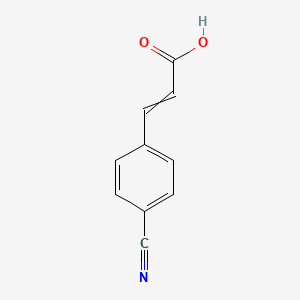
![3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B8815141.png)
